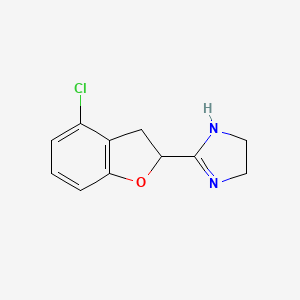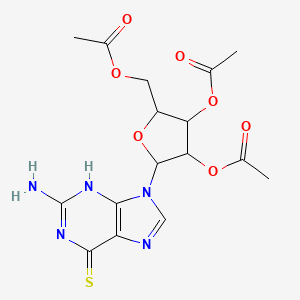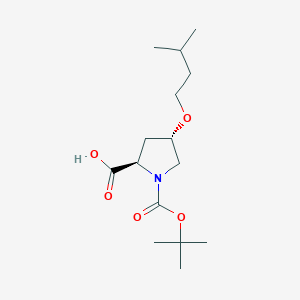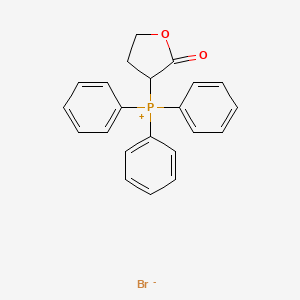
(2-Oxooxolan-3-yl)(triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Oxooxolan-3-yl)(triphenyl)phosphanium bromide is a useful research compound. Its molecular formula is C22H20BrO2P and its molecular weight is 427.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions
Reaction of Triphenylphosphine with Bromine: Triphenylphosphine is reacted with bromine to form triphenylphosphonium bromide.
Reaction with 1,3-Propanediol: The triphenylphosphonium bromide is then reacted with 1,3-propanediol under appropriate conditions to form (2-Oxooxolan-3-yl)(triphenyl)phosphanium bromide.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified by recrystallization from dichloromethane and diethyl ether .
化学反应分析
Types of Reactions
(2-Oxooxolan-3-yl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms .
科学研究应用
(2-Oxooxolan-3-yl)(triphenyl)phosphanium bromide has several applications in scientific research, including :
Chemistry: It is used as a reagent in Wittig olefination reactions, which are important for the synthesis of alkenes.
Biology: The compound is used in the preparation of fluorescent probes for the specific detection of cysteine over homocysteine and glutathione.
Medicine: It is involved in the synthesis of antitumor agents and inhibitors of calmodulin kinase II.
Industry: The compound is used in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization.
作用机制
The mechanism of action of (2-Oxooxolan-3-yl)(triphenyl)phosphanium bromide involves its role as a reagent in various chemical reactions. In Wittig olefination, for example, the compound reacts with aldehydes or ketones to form alkenes. The triphenylphosphanium group acts as a leaving group, facilitating the formation of the desired product .
相似化合物的比较
Similar Compounds
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: This compound is similar in structure and function, used in similar types of reactions.
(Triphenylphosphoranylidene)acetaldehyde: Another related compound used in Wittig reactions.
Uniqueness
(2-Oxooxolan-3-yl)(triphenyl)phosphanium bromide is unique due to its specific structure, which includes the oxooxolan ring. This structure imparts unique reactivity and selectivity in various chemical reactions, making it valuable in both research and industrial applications .
属性
CAS 编号 |
28228-78-6 |
|---|---|
分子式 |
C22H20BrO2P |
分子量 |
427.3 g/mol |
IUPAC 名称 |
(2-oxooxolan-3-yl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H20O2P.BrH/c23-22-21(16-17-24-22)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1;/p-1 |
InChI 键 |
WZTZEEHOSLBCER-UHFFFAOYSA-M |
规范 SMILES |
C1COC(=O)C1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14146943.png)
![1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane-](/img/structure/B14146948.png)

![4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester](/img/structure/B14146950.png)
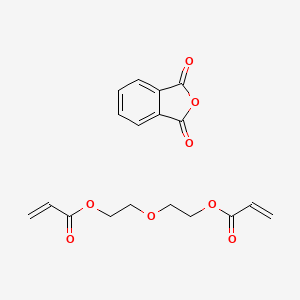
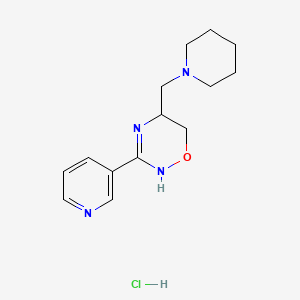

![1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B14146974.png)
![4-ethyl-5-methyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide](/img/structure/B14146984.png)

![Methanone, (4-nitrophenyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B14146992.png)
